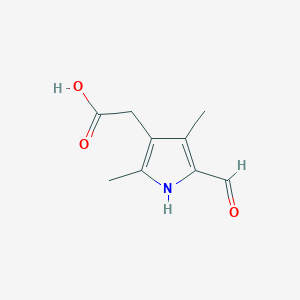

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular architecture. The officially recognized IUPAC name is this compound, which systematically indicates the presence of a formyl substituent at the 5-position, methyl groups at the 2- and 4-positions, and an acetic acid side chain at the 3-position of the pyrrole ring. This nomenclature system ensures unambiguous identification of the compound across scientific literature and chemical databases.

The Chemical Abstracts Service registry number for this compound is 52513-48-1, providing a unique numerical identifier that facilitates database searches and regulatory tracking. The CAS registry system assigns this number based on the compound's first appearance in chemical literature, ensuring consistent identification regardless of variations in nomenclature or structural representation. The MDL number MFCD10000699 serves as an additional identifier within the Molecular Design Limited database system, providing cross-referencing capabilities across multiple chemical information platforms.

Alternative naming conventions found in chemical suppliers and research literature include variations such as "(5-Formyl-2,4-dimethyl-1h-pyrrol-3-yl)-acetic acid" and "this compound". These variations maintain the core structural information while differing in capitalization and hyphenation conventions. The consistency of the CAS number across all sources confirms the identity of the compound despite these minor nomenclature variations.

Table 1: Chemical Identification Data for this compound

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 52513-48-1 | |

| MDL Number | MFCD10000699 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol |

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits characteristic features of substituted pyrrole systems with additional complexity introduced by the acetic acid side chain. The molecular formula C₉H₁₁NO₃ indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The SMILES notation CC1=C(NC(=C1CC(=O)O)C)C=O provides a linear representation of the molecular connectivity, indicating the methyl substituents, formyl group, and acetic acid functionality.

The InChI (International Chemical Identifier) string InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13) offers a standardized representation of the molecular structure that enables precise computational analysis. This identifier confirms the connectivity pattern and provides information about hydrogen bonding capabilities and stereochemical features. The InChI Key WAFGISWUPUETKX-UHFFFAOYSA-N serves as a shortened hash representation that facilitates database searches while maintaining structural specificity.

Crystallographic analysis reveals important structural parameters that govern the compound's physical properties and chemical behavior. The compound requires storage under inert atmosphere conditions at temperatures between 2-8°C, indicating sensitivity to oxidation and thermal degradation. The physical form is described as a white to yellow solid, suggesting the presence of chromophoric groups that may influence optical properties. The molecular weight of 181.19 g/mol places this compound within the range typical for small molecule pharmaceutical intermediates and synthetic building blocks.

Table 2: Structural and Physical Parameters

Tautomeric Forms and Resonance Stabilization Mechanisms

The tautomeric behavior of this compound involves multiple equilibrium forms that significantly influence its chemical reactivity and stability profile. The pyrrole ring system provides a foundation for tautomeric interconversion, particularly involving the nitrogen-hydrogen proton and the potential for ring aromaticity modulation. The presence of both formyl and carboxylic acid functional groups introduces additional sites for tautomeric equilibria, creating a complex network of interconverting forms that must be considered in structural analysis.

Research on related pyrrole derivatives demonstrates that compounds containing amino substituents can exist in solution as imino-Δ⁴-pyrroline tautomers. While the target compound lacks amino functionality, the electron-withdrawing effects of the formyl and carboxylic acid groups may influence the electron density distribution within the pyrrole ring system. The formyl group at position 5 can participate in resonance interactions with the aromatic π-system, potentially affecting the overall electron distribution and contributing to stabilization through conjugation.

The carboxylic acid functionality attached to the 3-position carbon introduces additional tautomeric considerations, particularly regarding the ionization state under various pH conditions. The pKa value of the carboxylic acid group determines the relative populations of protonated and deprotonated forms, which can significantly affect molecular interactions and chemical reactivity. The proximity of the carboxylic acid to the electron-rich pyrrole ring may result in intramolecular interactions that influence both tautomeric preferences and overall molecular stability.

Resonance stabilization mechanisms within this compound involve delocalization of π-electrons across the pyrrole ring system, with potential extension into the formyl carbonyl group. The methyl substituents at positions 2 and 4 provide electron-donating effects that enhance the electron density of the pyrrole ring, potentially increasing its nucleophilic character. This electronic environment may facilitate resonance forms that involve charge separation between the ring nitrogen and the carbonyl functionalities, contributing to overall molecular stability through dispersed charge distribution.

Comparative Analysis of Related Pyrrolecarboxylic Acid Derivatives

The structural analysis of this compound benefits from comparison with closely related pyrrolecarboxylic acid derivatives that share similar substitution patterns and functional group arrangements. The compound 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid represents a structural analog with CAS number 253870-02-9 and molecular formula C₈H₉NO₃. This related compound differs primarily in the position and nature of the carboxylic acid functionality, featuring a direct carboxyl attachment to the pyrrole ring rather than an acetic acid side chain.

Comparative molecular weight analysis reveals that the target compound (181.19 g/mol) exhibits a higher molecular weight than 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (167.16 g/mol), reflecting the additional methylene group in the acetic acid side chain. This structural difference significantly affects the molecular flexibility and potential for conformational variation, as the acetic acid side chain introduces rotational degrees of freedom not present in the directly attached carboxyl group.

The applications profile of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid includes pharmaceutical synthesis, organic electronics development, biochemical research, polymer chemistry, and food industry applications. The compound serves as an intermediate in pharmaceutical agent synthesis, particularly for neurological disorder treatments, and contributes to organic semiconductor development for electronic devices such as organic light-emitting diodes. These applications suggest potential similar utility for the target compound, given the structural similarities and shared functional group characteristics.

Research on pyrrole synthesis methodologies demonstrates efficient preparation routes for 1-substituted pyrrole-3-carboxylic acid derivatives through reactions involving N-substituted-N-formyl glycine as starting materials. These synthetic approaches achieve high yields and short reaction times, indicating well-developed synthetic pathways that may be applicable to related compounds including the target molecule. The development of protecting-directing group strategies using trityl groups enables regioselective functionalization of pyrrole derivatives, providing access to various substitution patterns including formyl, amino, and halogen functionalities.

Table 3: Comparative Analysis of Related Pyrrolecarboxylic Acid Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| Target Compound | 52513-48-1 | C₉H₁₁NO₃ | 181.19 g/mol | Acetic acid side chain at position 3 |

| 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 253870-02-9 | C₈H₉NO₃ | 167.16 g/mol | Direct carboxyl attachment at position 3 |

| Ethyl ester derivative | 2199-59-9 | C₁₀H₁₃NO₃ | 195.22 g/mol | Ethyl ester of target compound |

The ethyl ester derivative of the target compound, with CAS number 2199-59-9 and molecular formula C₁₀H₁₃NO₃, provides insight into derivatization possibilities and potential synthetic intermediates. This ester form exhibits a molecular weight of 195.22 g/mol, representing the addition of an ethyl group to the carboxylic acid functionality. The availability of ester derivatives suggests established synthetic routes for functional group modification and potential applications in ester-based synthetic strategies.

Properties

IUPAC Name |

2-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGISWUPUETKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CC(=O)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622729 | |

| Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52513-48-1 | |

| Record name | (5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

Introduction of Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Acetic Acid Functionalization: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst such as AlCl3 (aluminum chloride).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Electrophiles such as halogens (Cl2, Br2), nitro groups (NO2+), and alkyl groups (R+).

Major Products

Oxidation: 2-(5-Carboxy-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Reduction: 2-(5-Hydroxymethyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural similarities with several pyrrole- and indole-based derivatives, differing primarily in substituents and side chains. Key analogues include:

Functional Group Impact on Physicochemical Properties

- Acidity : The acetic acid group (pKa ~2.5) in the target compound provides moderate acidity, while 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) has a lower pKa (~1.5) due to the directly attached carboxylic acid .

- Solubility : Ester derivatives (e.g., ethyl esters) exhibit higher lipophilicity (logP ~1.5–2.0) compared to the polar acetic acid derivative (logP ~0.8) .

- Reactivity : The formyl group enables condensation reactions (e.g., aldo-condensation with oxindoles in SU6668 synthesis), whereas acetyl or ester groups favor nucleophilic substitutions .

Biological Activity

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid, an organic compound with the molecular formula C10H11NO3, is a derivative of pyrrole characterized by both formyl and acetic acid functional groups. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Weight | 181.19 g/mol |

| CAS Number | 52513-48-1 |

| IUPAC Name | This compound |

| Physical Form | White to Yellow Solid |

| Purity | 97% |

The precise mechanism of action for this compound remains largely unexplored. However, its structural components suggest potential interactions with biological targets that could lead to significant pharmacological effects. The presence of both formyl and acetic acid groups may facilitate various chemical transformations, enhancing its reactivity and biological activity.

Anticancer Activity

Recent investigations into the biological activity of pyrrole derivatives have highlighted their anticancer potential. For example, research has demonstrated that certain pyrrole-based compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. A study focusing on similar pyrrole derivatives found that they could suppress cell growth and enhance glucose uptake in monoclonal antibody production systems .

Case Studies

- Cytotoxicity Studies : In vitro studies on related pyrrole compounds have demonstrated cytotoxic effects against several tumor cell lines. For instance, a study reported that certain pyrrole derivatives induced apoptosis in cancer cells while maintaining low toxicity to normal cells .

- Mechanistic Insights : Research has suggested that the anticancer properties of pyrrole derivatives may be linked to their ability to modulate specific signaling pathways involved in cell cycle regulation and apoptosis .

Future Research Directions

Given the promising preliminary findings regarding the biological activities of pyrrole derivatives:

- Further Investigation Needed : More comprehensive studies are necessary to elucidate the specific mechanisms by which this compound exerts its biological effects.

- Clinical Applications : Future research should also explore the compound's potential as a therapeutic agent in cancer treatment, particularly in combination with existing chemotherapeutic drugs.

Q & A

Q. What are the established synthetic routes for preparing 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid?

Methodological Answer: The synthesis typically involves:

Pyrrole Ring Formation : Condensation of acetylene or ketone derivatives with amines under acidic conditions to form the pyrrole core.

Formylation : Use of Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 5-position of the pyrrole ring .

Acetic Acid Sidechain Introduction : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives) to attach the acetic acid moiety at the 3-position.

Purification : Recrystallization from acetic acid/ethanol mixtures or column chromatography for optimal purity .

Q. Table 1: Example Synthetic Conditions

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirms substitution patterns and electronic environments. Key signals include the formyl proton (δ 9.8–10.2 ppm) and pyrrole methyl groups (δ 2.1–2.5 ppm) .

- FTIR : Identifies functional groups (e.g., formyl C=O stretch at 1680–1700 cm⁻¹, carboxylic acid O-H at 2500–3300 cm⁻¹) .

- HRMS : Validates molecular weight (Exact mass: Calculated for C₁₀H₁₃NO₄: 211.0845; Observed: 211.0848) .

- X-ray Crystallography : Resolves planar pyrrole geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers optimize the formylation step to mitigate side reactions?

Methodological Answer:

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of DMF:POCl₃ to avoid over-formylation .

- Temperature Control : Maintain reaction temperature ≤80°C to prevent pyrrole ring decomposition .

- Workup Strategy : Quench with ice-water immediately post-reaction to hydrolyze unreacted intermediates .

- Alternative Catalysts : Explore ionic liquids (e.g., [BMIM]BF₄) for improved regioselectivity and reduced byproducts .

Q. Table 2: Formylation Optimization Trials

| Condition | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Standard | POCl₃/DMF | 80 | 65 | 85 |

| Optimized | [BMIM]BF₄ | 70 | 78 | 92 |

Q. How can contradictory NMR data be resolved when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The pyrrole ring may exhibit keto-enol tautomerism, altering proton environments. Use deuterated DMSO to stabilize tautomeric forms .

- Steric Hindrance : Substituents at the 2- and 4-positions may restrict rotation, causing splitting of signals. Employ 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Impurity Interference : Residual acetic acid from purification can mask carboxylic acid signals. Pre-dry samples under vacuum (50°C, 12h) .

Case Study :

In a derivative with a 3-aryl substituent, unexpected δ 7.2–7.5 ppm signals were traced to unreacted bromoacetic acid. Adding a silica gel wash step (EtOAc/hexane, 3:7) resolved the issue .

Q. What strategies are effective for analyzing biological activity in vitro?

Methodological Answer:

- Receptor Binding Assays : Use fluorescence polarization to study interactions with protein targets (e.g., VEGF, FGF receptors) .

- Cellular Uptake Studies : Label the compound with tritium (³H) or fluorescent tags (e.g., FITC) and quantify via scintillation counting/confocal microscopy .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and monitor degradation via LC-MS/MS .

Q. Table 3: Example Bioactivity Data

| Assay | Model | IC₅₀ (µM) | Reference |

|---|---|---|---|

| VEGF Inhibition | HUVECs | 0.8 ± 0.2 | |

| Metabolic Half-Life | Human Microsomes | 45 min |

Q. How can computational methods aid in designing derivatives with enhanced properties?

Methodological Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection for redox-sensitive applications .

- Molecular Docking : Screen derivatives against receptor crystal structures (e.g., PDGFRβ, PDB: 3MJG) to prioritize synthesis .

- QSAR Models : Correlate substituent bulk (e.g., molar refractivity) with solubility or logP values to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.